molecular formula MgBr2<br>Br2Mg B8817586 Magnesium bromide

Magnesium bromide

Cat. No. B8817586
M. Wt: 184.11 g/mol
InChI Key: OTCKOJUMXQWKQG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071352B2

Procedure details

44 ml of a tetrahydrofuran solution containing 0.06 mole of methyl magnesium bromide was added into a 200-ml four-necked flask provided with a stirrer and a drying tube filled with calcium chloride. There to was dropwise added, at room temperature in a nitrogen atmosphere, a solution of 7.5 g (0.05 mole) of 2-adamantanone dissolved in 30 ml of tetrahydrofuran, with the temperature of the mixture in the flask being controlled so as not to exceed 40° C. After the completion of the dropwise addition, the mixture was stirred at 50° C. for 3 hours. The proceeding of a reaction was confirmed by GC. As a result, magnesium bromide salt of 2-methyl-2-adamantanol was formed by nearly 100%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.06 mol
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Mg:2][Br:3].[Cl-].[Ca+2].[Cl-].[CH:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[C:8]1=[O:17])[CH2:14]2>O1CCCC1>[Br-:3].[Mg+2:2].[Br-:3].[CH3:1][C:8]1([OH:17])[CH:9]2[CH2:15][CH:13]3[CH2:12][CH:11]([CH2:16][CH:7]1[CH2:14]3)[CH2:10]2 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.06 mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
44 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added into a 200-ml four-necked flask
CUSTOM
Type
CUSTOM
Details
provided with a stirrer and a drying tube
ADDITION
Type
ADDITION
Details
There to was dropwise added, at room temperature in a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
to exceed 40° C
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Br-].[Mg+2].[Br-]
Name
Type
product
Smiles
CC1(C2CC3CC(CC1C3)C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07071352B2

Procedure details

44 ml of a tetrahydrofuran solution containing 0.06 mole of methyl magnesium bromide was added into a 200-ml four-necked flask provided with a stirrer and a drying tube filled with calcium chloride. There to was dropwise added, at room temperature in a nitrogen atmosphere, a solution of 7.5 g (0.05 mole) of 2-adamantanone dissolved in 30 ml of tetrahydrofuran, with the temperature of the mixture in the flask being controlled so as not to exceed 40° C. After the completion of the dropwise addition, the mixture was stirred at 50° C. for 3 hours. The proceeding of a reaction was confirmed by GC. As a result, magnesium bromide salt of 2-methyl-2-adamantanol was formed by nearly 100%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.06 mol
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Mg:2][Br:3].[Cl-].[Ca+2].[Cl-].[CH:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[C:8]1=[O:17])[CH2:14]2>O1CCCC1>[Br-:3].[Mg+2:2].[Br-:3].[CH3:1][C:8]1([OH:17])[CH:9]2[CH2:15][CH:13]3[CH2:12][CH:11]([CH2:16][CH:7]1[CH2:14]3)[CH2:10]2 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.06 mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
44 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added into a 200-ml four-necked flask
CUSTOM
Type
CUSTOM
Details
provided with a stirrer and a drying tube
ADDITION
Type
ADDITION
Details
There to was dropwise added, at room temperature in a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
to exceed 40° C
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Br-].[Mg+2].[Br-]
Name
Type
product
Smiles
CC1(C2CC3CC(CC1C3)C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07071352B2

Procedure details

44 ml of a tetrahydrofuran solution containing 0.06 mole of methyl magnesium bromide was added into a 200-ml four-necked flask provided with a stirrer and a drying tube filled with calcium chloride. There to was dropwise added, at room temperature in a nitrogen atmosphere, a solution of 7.5 g (0.05 mole) of 2-adamantanone dissolved in 30 ml of tetrahydrofuran, with the temperature of the mixture in the flask being controlled so as not to exceed 40° C. After the completion of the dropwise addition, the mixture was stirred at 50° C. for 3 hours. The proceeding of a reaction was confirmed by GC. As a result, magnesium bromide salt of 2-methyl-2-adamantanol was formed by nearly 100%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.06 mol
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Mg:2][Br:3].[Cl-].[Ca+2].[Cl-].[CH:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[C:8]1=[O:17])[CH2:14]2>O1CCCC1>[Br-:3].[Mg+2:2].[Br-:3].[CH3:1][C:8]1([OH:17])[CH:9]2[CH2:15][CH:13]3[CH2:12][CH:11]([CH2:16][CH:7]1[CH2:14]3)[CH2:10]2 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.06 mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
44 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added into a 200-ml four-necked flask
CUSTOM
Type
CUSTOM
Details
provided with a stirrer and a drying tube
ADDITION
Type
ADDITION
Details
There to was dropwise added, at room temperature in a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
to exceed 40° C
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Br-].[Mg+2].[Br-]
Name
Type
product
Smiles
CC1(C2CC3CC(CC1C3)C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.